![molecular formula C25H23N5O4 B2818018 benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-19-1](/img/no-structure.png)

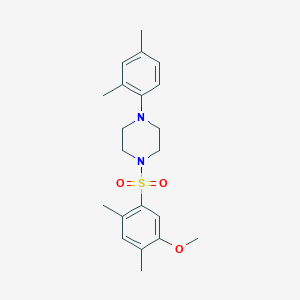

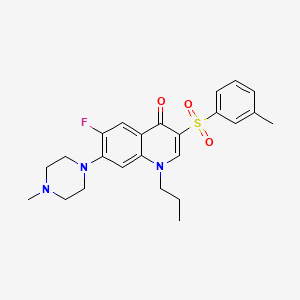

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Imidazo[2,1-f]purine Derivatives

Convenient Synthesis of Tricyclic Purine Derivatives : Research by Shimada, Kuroda, and Suzuki (1993) discusses a synthesis route for heterocycles like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, which shares structural similarities with the compound . This synthesis involves the treatment of certain purine derivatives with aminoalcohol and dehydrative cyclization, showcasing a method that could potentially apply to the synthesis of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Shimada, Kuroda, & Suzuki, 1993).

Solid-Phase Synthesis Techniques : A method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed by Karskela and Lönnberg (2006), providing insight into techniques that could be adapted for creating complex imidazo[2,1-f]purine derivatives in a more efficient manner (Karskela & Lönnberg, 2006).

Pharmacological Applications

Imidazo[2,1-f]purine-2,4-dione Derivatives as Ligands : A study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing their potential as potent 5-HT(1A) receptor ligands. Such derivatives exhibit anxiolytic-like and antidepressant activities, suggesting the possible pharmacological relevance of closely related compounds (Zagórska et al., 2009).

Adenosine Receptor Antagonists : Baraldi et al. (2005) synthesized and evaluated 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones for their activity as A3 adenosine receptor antagonists. This research identifies specific derivatives within the imidazo[2,1-f]purine class as potential therapeutic agents, particularly for conditions where modulation of adenosine receptors is beneficial (Baraldi et al., 2005).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine with benzyl 2-bromoacetate followed by deprotection of the resulting benzyl ester using hydrogenation. ", "Starting Materials": [ "8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine", "benzyl 2-bromoacetate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine and benzyl 2-bromoacetate in anhydrous DMF.", "Step 2: Add triethylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting benzyl ester in methanol and add palladium on carbon.", "Step 6: Hydrogenate the reaction mixture under 1 atm of hydrogen gas for 24 hours.", "Step 7: Filter the reaction mixture to remove the catalyst and concentrate the solution under reduced pressure.", "Step 8: Purify the crude product by column chromatography to obtain benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS No. |

887468-19-1 |

Molecular Formula |

C25H23N5O4 |

Molecular Weight |

457.49 |

IUPAC Name |

benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

InChI |

InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3 |

InChI Key |

AAKYCMDRGKLQSL-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2817950.png)

![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)

![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)

![4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2817957.png)